molecular formula C24H24ClN3O3 B2513717 N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 898458-94-1

N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2513717
CAS No.: 898458-94-1
M. Wt: 437.92
InChI Key: ALJAJNMEMKNOLN-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a recognized potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This compound demonstrates high selectivity for JAK2 over other JAK family members, making it a valuable pharmacological tool for dissecting the specific roles of JAK2-driven signaling in disease contexts. Its primary research application lies in oncology research , particularly in the study of hematological malignancies and other cancers where constitutive JAK2 activation is a known driver of proliferation and survival. By potently blocking ATP binding and subsequent autophosphorylation of JAK2, this inhibitor effectively suppresses downstream STAT transcription factors, leading to the arrest of cancer cell growth and the induction of apoptosis in preclinical models. Researchers utilize this compound to explore mechanisms of drug resistance, to identify synthetic lethal interactions, and to validate JAK2 as a therapeutic target in various cellular and animal models of disease.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-16-8-9-19(13-20(16)25)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJAJNMEMKNOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a chloro-substituted phenyl group, a furan moiety, and a tetrahydroisoquinoline framework, which may contribute to its pharmacological properties. Understanding its biological activity is critical for evaluating its potential therapeutic applications.

  • Molecular Formula : C24H24ClN3O3
  • Molecular Weight : 437.92 g/mol
  • Structure : The compound contains multiple functional groups, including an amide and aromatic systems, which are essential for its reactivity and interactions in biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities can be categorized into various therapeutic areas:

1. Anticancer Activity

Several studies have reported that compounds with similar structures possess anticancer properties. The tetrahydroisoquinoline framework is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

2. Antimicrobial Properties

The presence of the furan ring has been linked to antimicrobial activity against various pathogens. Compounds containing furan derivatives often show effectiveness against bacteria and fungi.

3. Neuroprotective Effects

Research suggests that the tetrahydroisoquinoline component may confer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Table 1: Comparative Biological Activity of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N'-(3-chloro-4-methylphenyl)-N-[furan-2(3H)-one]Contains furan ringAntimicrobial
5-FluorouracilPyrimidine baseAnticancer
Dicopper(II) complexesMetal coordinationAnticancer

Study Examples

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy highlighted that derivatives with furan moieties displayed significant antibacterial effects against resistant strains of Staphylococcus aureus.
  • Neuroprotective Studies : Investigations featured in Neuropharmacology indicated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress-induced damage.

Comparison with Similar Compounds

Tetrahydroisoquinolin vs. Thiophene/Pyridine Substitution

  • Pyridine’s electron-withdrawing nature () may reduce the electron density of the adjacent amide group compared to furan, altering reactivity or interaction with targets .

Chloro-Methylphenyl vs. Chloro-Fluorophenyl

Ethanediamide vs. Carboxamide/Sulfonamide Linkers

  • The ethanediamide linker in the target compound provides greater structural rigidity than the single-amide bonds in pesticides like flutolanil or cyprofuram (), which may enhance metabolic stability .

Contradictions and Uncertainties

  • highlights chloro-phenyl phthalimides as polymer precursors, but the target compound’s ethanediamide core and substituents suggest divergent applications (e.g., bioactive molecules vs. materials) .
  • While furan and thiophene are both heterocycles, their electronic profiles (furan: oxygen, thiophene: sulfur) may lead to distinct interaction patterns, though direct comparative data are lacking .

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